molecular formula C28H32N4O4 B2493856 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326892-05-0

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B2493856
CAS No.: 1326892-05-0
M. Wt: 488.588
InChI Key: QHAJIQYWYUXQHV-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a useful research compound. Its molecular formula is C28H32N4O4 and its molecular weight is 488.588. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O4/c1-18(2)20-6-8-21(9-7-20)23-17-24-28(34)31(14-15-32(24)30-23)13-12-27(33)29-19(3)22-10-11-25(35-4)26(16-22)36-5/h6-11,14-16,18-19,23-24,30H,12-13,17H2,1-5H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEVVPDLTHOQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NC(C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4}, indicating the presence of aromatic rings and a pyrazole moiety, which are known for their diverse biological effects.

Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory and anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cell proliferation and inflammation.

Key Mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown the ability to inhibit DHFR, leading to reduced DNA synthesis in rapidly dividing cells, such as cancer cells .
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Anticancer Properties

Several studies have evaluated the anticancer activity of pyrazole derivatives. For instance:

  • Study on Cell Lines : A derivative similar to this compound showed significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is common among pyrazole derivatives. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and pathways.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of related pyrazole compounds on Hep-2 (laryngeal carcinoma) and P815 (mastocytoma) cell lines. Results indicated significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Study 2: Structure Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives highlighted that modifications on the phenyl groups significantly influence biological activity. For instance, introducing methoxy groups enhances lipophilicity and cellular uptake, improving anticancer efficacy .

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